Pecavaptan in Congestive Heart Failure: A Technical Whitepaper on the Dual Vasopressin V1a/V2 Receptor Antagonist
Pecavaptan in Congestive Heart Failure: A Technical Whitepaper on the Dual Vasopressin V1a/V2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Congestive heart failure (CHF) is characterized by complex neurohormonal dysregulation, including the activation of the arginine vasopressin (AVP) system. AVP contributes to the pathophysiology of CHF through its action on at least two receptor subtypes: the V1a receptor, which mediates vasoconstriction, and the V2 receptor, which promotes renal water retention. While selective V2 receptor antagonists have shown short-term benefits in decongestion, they have not conferred a long-term mortality benefit, potentially due to unopposed V1a receptor stimulation. Pecavaptan (BAY 1753011) is a novel, orally active, dual antagonist of the V1a and V2 receptors, designed to simultaneously address both the hemodynamic and fluid retention aspects of CHF. This document provides an in-depth technical overview of the mechanism of action of pecavaptan, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction: The Role of Arginine Vasopressin in Congestive Heart Failure
In patients with congestive heart failure, elevated levels of arginine vasopressin (AVP) contribute to disease progression.[1][2] AVP's detrimental effects are mediated through two primary receptor subtypes:
-
V1a Receptors: Located on vascular smooth muscle cells, their activation leads to vasoconstriction, thereby increasing afterload on the failing heart.[1][2][3] The intracellular signaling of the V1a receptor is analogous to that of angiotensin II, a key target in heart failure therapy.[1][2]
-
V2 Receptors: Primarily found in the renal collecting ducts, their stimulation promotes the insertion of aquaporin-2 water channels into the apical membrane, leading to increased free water reabsorption, fluid retention, and potentially hyponatremia.[1][2]
Selective V2 receptor antagonists, such as tolvaptan, have demonstrated efficacy in promoting aquaresis (electrolyte-sparing water excretion) and improving symptoms of congestion. However, large clinical trials have not shown an improvement in long-term mortality.[4][5] A prevailing hypothesis for this lack of long-term benefit is that the compensatory increase in AVP levels following V2 receptor blockade leads to unopposed stimulation of V1a receptors, negating the potential benefits of decongestion.[4][5] This has led to the development of dual V1a/V2 receptor antagonists like pecavaptan, which aim to provide a more comprehensive blockade of the AVP system in heart failure.[4][6]
Mechanism of Action of Pecavaptan
Pecavaptan is a potent, orally bioavailable small molecule that acts as a competitive antagonist at both the V1a and V2 vasopressin receptors.[7][8] By blocking these receptors, pecavaptan is designed to produce two complementary therapeutic effects in congestive heart failure:
-
V2 Receptor Antagonism: Inhibition of V2 receptors in the kidneys promotes aquaresis, leading to a reduction in fluid overload and congestion.
-
V1a Receptor Antagonism: Blockade of V1a receptors in the vasculature counteracts AVP-mediated vasoconstriction, leading to a reduction in total peripheral resistance and afterload, which may improve cardiac output.[4][6]
Signaling Pathways
The dual antagonism of pecavaptan targets two distinct G protein-coupled receptor (GPCR) signaling cascades:
Preclinical Data
The primary preclinical evaluation of pecavaptan was conducted by Mondritzki et al. (2021), comparing its effects to the selective V2 receptor antagonist, tolvaptan, in in-vitro and in-vivo heart failure models.[4][6]
In-Vitro Receptor Affinity and Selectivity
Pecavaptan demonstrates a balanced affinity for both human V1a and V2 receptors, in contrast to tolvaptan, which is highly selective for the V2 receptor.[6]
| Compound | Receptor | Species | IC50 (nM) | Selectivity Ratio (V2:V1a) |
| Pecavaptan | V1a | Human | 1.0 | 2:1 |
| V2 | Human | 0.5 | ||
| V1a | Dog | 1.5 | 3:1 | |
| V2 | Dog | 0.5 | ||
| Tolvaptan | V1a | Human | 21 | 19:1 |
| V2 | Human | 1.1 | ||
| V1a | Dog | 10 | 10:1 | |
| V2 | Dog | 1.0 | ||
| Data sourced from Mondritzki et al., 2021.[6] |
Additionally, pecavaptan's binding affinity (Ki) for human V1a and V2 receptors has been reported as 0.5 nM and 0.6 nM, respectively, confirming its dual and balanced profile.[7][8]
In-Vivo Hemodynamic and Aquaretic Effects in a Canine Model of Heart Failure
The efficacy of pecavaptan was evaluated in two canine models: (i) anesthetized dogs with tachypacing-induced heart failure and (ii) conscious telemetric dogs.[4][6]
Key Findings:
-
Aquaretic Effects: Both pecavaptan and tolvaptan demonstrated similar, potent aquaretic effects, confirming effective V2 receptor blockade by both compounds.[4][6]
-
Hemodynamic Effects: In conscious telemetric dogs receiving an AVP infusion, pecavaptan, but not tolvaptan, led to significant improvements in key hemodynamic parameters.[4][6]
| Parameter | Pecavaptan (Change from Placebo) | Tolvaptan (Change from Placebo) | P-value (Pecavaptan vs. Placebo) |
| Cardiac Output (CO) | +0.26 ± 0.17 L/min | No significant effect | P = 0.0086 |
| Cardiac Index | +0.58 ± 0.39 L/min/m² | No significant effect | P = 0.009 |
| Total Peripheral Resistance (TPR) | -5348.6 ± 3601.3 dyn × s/cm⁵ | No significant effect | P < 0.0001 |
| Data represents changes in conscious telemetric dogs during AVP infusion. Sourced from Mondritzki et al., 2021.[4][6] |
In anesthetized heart failure dogs, pecavaptan also demonstrated a superior ability to counteract the AVP-induced decrease in cardiac output compared to tolvaptan (1.83 ± 0.31 L/min for pecavaptan vs. 1.46 ± 0.07 L/min for tolvaptan, P < 0.05).[4][6]
Clinical Development: The AVANTI Trial
Pecavaptan was investigated in the Phase II AVANTI (A multicentre, randomized, double-blind, active and placebo-controlled study of pecavaptan, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure) trial.[9][10]
AVANTI Trial Design
AVANTI was a two-part study designed to evaluate the efficacy and safety of pecavaptan in patients hospitalized for acute heart failure with persistent congestion.[9][10]
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A multicentre, randomized, double-blind, active and placebo-controlled study of pecavaptan, a dual V1a/V2 vasopressin receptor antagonist, in patients with acute heart failure: The AVANTI trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
